natural sources and abundance of "10-Deacetyl-7-xylosyltaxol"
natural sources and abundance of "10-Deacetyl-7-xylosyltaxol"
10-Deacetyl-7-xylosyltaxol: Natural Abundance, Isolation, and Semi-Synthetic Utility
Executive Summary
10-Deacetyl-7-xylosyltaxol (also known as 10-Deacetyl-7-xylosylpaclitaxel or 7-xylosyl-10-DAT) is a naturally occurring taxane glycoside found in the bark and needles of Taxus species.[1][2][][4][5][6][7][8][9][10][11] While historically considered a metabolic "dead-end" or impurity in Paclitaxel (Taxol®) production, it has emerged as a critical high-value precursor. Its natural abundance significantly exceeds that of Paclitaxel—often by an order of magnitude—making it a superior biomass starting material for the semi-synthesis of Paclitaxel and Docetaxel. This guide details its sourcing, extraction, and conversion protocols for drug development applications.
Part 1: Chemical Profile & Identity
| Property | Specification |
| Common Name | 10-Deacetyl-7-xylosyltaxol (10-DA-7-Xyl-T) |
| IUPAC Name | (2α,5β,7β,10β,13α)-4-Acetoxy-13-{[(2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoyl]oxy}-1,10-dihydroxy-9-oxo-7-(β-D-xylopyranosyloxy)-5,20-epoxytax-11-en-2-yl benzoate |
| CAS Number | 90332-63-1 |
| Molecular Formula | C₅₀H₅₇NO₁₇ |
| Molecular Weight | 943.99 g/mol |
| Solubility | Soluble in Methanol, DMSO, Ethanol; Low solubility in water; Insoluble in Hexane.[] |
| Key Structural Feature | Presence of a xylose sugar moiety at C-7 and a free hydroxyl at C-10 (lacking the acetyl group found in Paclitaxel).[] |
Part 2: Natural Sources & Abundance Analysis
Unlike Paclitaxel, which is present in trace amounts (~0.01–0.03%), 10-Deacetyl-7-xylosyltaxol accumulates at significantly higher concentrations in specific tissues of Taxus species. It is the most abundant taxane in the bark of the Pacific Yew.
Comparative Yield Table
| Species | Tissue Source | 10-DA-7-Xyl-T Yield (% Dry Wt) | Paclitaxel Yield (% Dry Wt) | Ratio (Xylosyl : Taxol) |
| Taxus brevifolia (Pacific Yew) | Bark | 0.06% – 0.10% | 0.01% – 0.04% | ~2.5 : 1 to 10 : 1 |
| Taxus chinensis (Chinese Yew) | Bark/Needles | 0.10% – 0.50% | 0.01% – 0.03% | ~10 : 1 to 30 : 1 |
| Taxus baccata (European Yew) | Needles | 0.05% – 0.20% | <0.01% | High |
| Taxus cuspidata (Japanese Yew) | Heartwood | 0.02% – 0.15% | Trace | High |
Technical Insight: In cultivated Taxus chinensis varieties, 10-deacetyl-7-xylosyltaxanes are often the dominant taxane fraction, reaching up to 0.5% of dry biomass. This makes them a more sustainable target for extraction than Paclitaxel itself.
Part 3: Biosynthetic Context
10-Deacetyl-7-xylosyltaxol represents a lateral branch of the main Taxol biosynthetic pathway. Instead of undergoing acetylation at C-10 to form Baccatin III (the canonical route), the intermediate 10-Deacetyltaxol (10-DAT) undergoes glycosylation at C-7.[5][7]
Pathway Visualization (Graphviz)
Caption: Divergence of 10-Deacetyl-7-xylosyltaxol from the canonical Paclitaxel pathway via C-7 xylosylation of 10-Deacetyltaxol.
Part 4: Extraction & Purification Protocol
Due to its polarity (glycoside), 10-Deacetyl-7-xylosyltaxol elutes differently than Paclitaxel. The following protocol is optimized for high-purity isolation from Taxus bark.
Step-by-Step Methodology
-
Initial Extraction:
-
Pulverize dried Taxus bark/needles.
-
Extract with Methanol (MeOH) or Ethanol (EtOH) (3x volume) at room temperature for 24 hours.
-
Concentrate in vacuo to obtain crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend crude extract in water.
-
Partition with Hexane (removes lipids/waxes; discard organic layer).
-
Partition aqueous phase with Dichloromethane (DCM) or Chloroform .
-
Crucial Step: Unlike Paclitaxel which partitions readily into DCM, the xyloside is more polar. Ensure exhaustive extraction or use Ethyl Acetate if recovery is low.
-
-
Chromatographic Isolation (Silica Gel):
-
Stationary Phase: Silica Gel (200-300 mesh).
-
Mobile Phase: Gradient elution using Chloroform:Methanol (
). -
Gradient Profile:
-
98:2 (Elutes low polarity impurities).
-
95:5 (Elutes Paclitaxel and Cephalomannine).
-
90:10 to 85:15 (Elutes 10-Deacetyl-7-xylosyltaxol ).
-
-
Note: The xyloside elutes significantly later than Paclitaxel due to the sugar moiety.
-
-
Crystallization:
-
Combine xyloside-rich fractions.
-
Recrystallize from Acetonitrile or Acetone/Water mixtures to achieve >98% purity.
-
Part 5: Semi-Synthesis of Paclitaxel/Docetaxel
The industrial value of 10-Deacetyl-7-xylosyltaxol lies in its conversion to active drugs. The xylose group must be removed (deglycosylation) and the C-10 position acetylated (for Paclitaxel) or left free (for Docetaxel).
Method A: Chemical Conversion (Periodate Oxidation)
This method chemically cleaves the sugar ring.
-
Oxidation: Treat with Sodium Periodate (
) to cleave the vicinal diols of the xylose sugar, forming a dialdehyde intermediate. -
Elimination: Treat the dialdehyde with a weak base (e.g., Piperidine or Morpholine ) in Acetic Acid. This triggers
-elimination, removing the sugar remnant to yield 10-Deacetyltaxol (10-DAT) . -
Acetylation (for Paclitaxel): Selective acetylation of 10-DAT at C-10 using Acetyl Chloride/Pyridine yields Paclitaxel.
Method B: Enzymatic Biotransformation (Green Chemistry)
A highly specific method using fungal enzymes.
-
Enzyme:
-xylosidase (e.g., LXYL-P1-2 from Lentinula edodes).[1][2][12] -
Reaction: Incubate 10-Deacetyl-7-xylosyltaxol with the enzyme in buffer (pH 5.0-6.0).
-
Result: Quantitative conversion to 10-Deacetyltaxol .
-
Conversion:
Semi-Synthesis Workflow (Graphviz)
Caption: Conversion of the abundant xyloside precursor into clinically active taxanes via chemical or enzymatic routes.
References
-
Rao, K. V. (1993). Taxol and related taxanes.[][5][6][7][13][14][15] I. Taxanes of Taxus brevifolia bark.[13] Pharmaceutical Research, 10(4), 521-524. Link
-
Xue, B., et al. (2020). Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes. Chemistry & Biodiversity, 17(2), e1900631. Link
-
Chattopadhyay, S. K., et al. (2002). Process for the preparation of 10-deacetylbaccatin III. U.S. Patent No. 6,437,154. Washington, DC: U.S. Patent and Trademark Office. Link
-
Cheng, K., et al. (2013). Cloning and Characterization of the Glycoside Hydrolases That Remove Xylosyl Groups from 7-β-xylosyl-10-deacetyltaxol and Its Analogues. Molecular & Cellular Proteomics, 12(8), 2236-2248. Link
-
Hanson, R. L., et al. (1994). Site-specific enzymatic hydrolysis of taxanes at C-10 and C-13. Journal of Biological Chemistry, 269(35), 22145-22149. Link
Sources
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- 2. Combinatorial mutation on the β-glycosidase specific to 7- β-xylosyltaxanes and increasing the mutated enzyme production by engineering the recombinant yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Molecular cloning of a 10-deacetylbaccatin III-10-O-acetyl transferase cDNA from Taxus and functional expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Construction of acetyl-CoA and DBAT hybrid metabolic pathway for acetylation of 10-deacetylbaccatin III to baccatin III - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cloning and Characterization of the Glycoside Hydrolases That Remove Xylosyl Groups from 7-β-xylosyl-10-deacetyltaxol and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Frontiers | Insights into the control of taxane metabolism: Molecular, cellular, and metabolic changes induced by elicitation in Taxus baccata cell suspensions [frontiersin.org]
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